molecular formula C10H9ClO2 B12834081 Methyl 3-chloro-2-phenylacrylate

Methyl 3-chloro-2-phenylacrylate

Cat. No.: B12834081
M. Wt: 196.63 g/mol
InChI Key: SQTTWKMMMBZUPW-VQHVLOKHSA-N
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Description

Methyl 3-chloro-2-phenylacrylate (C₁₀H₉ClO₂, MW: 196.63 g/mol) is an α,β-unsaturated ester featuring a chlorine substituent at the β-position (carbon 3) and a phenyl group at the α-position (carbon 2). This compound belongs to the phenyl acrylate family, which is notable for applications in agrochemicals, pharmaceuticals, and polymer chemistry. The electron-withdrawing chlorine substituent enhances electrophilicity at the β-carbon, making it reactive in conjugate addition or polymerization reactions.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

methyl (E)-3-chloro-2-phenylprop-2-enoate

InChI

InChI=1S/C10H9ClO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7H,1H3/b9-7+

InChI Key

SQTTWKMMMBZUPW-VQHVLOKHSA-N

Isomeric SMILES

COC(=O)/C(=C/Cl)/C1=CC=CC=C1

Canonical SMILES

COC(=O)C(=CCl)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-phenylacrylate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-phenylacrylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. For example, the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor has been demonstrated to be efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-2-phenylacrylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.

    Polymerization: The compound can undergo free radical polymerization to form polymers with desirable properties.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols.

    Catalysts: Strong acids (e.g., sulfuric acid) for esterification, radical initiators (e.g., AIBN) for polymerization.

    Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as amides, thioesters, or ethers can be formed.

    Polymers: Poly(this compound) and copolymers with other acrylates or methacrylates.

Scientific Research Applications

Methyl 3-chloro-2-phenylacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-phenylacrylate involves its reactivity towards nucleophiles and electrophiles. The ester functional group can undergo hydrolysis, while the double bond can participate in addition reactions. The chlorine atom can be substituted by various nucleophiles, leading to the formation of diverse products. These reactions are facilitated by the electronic properties of the phenyl and chlorine substituents, which influence the reactivity of the acrylate moiety .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The chlorine in this compound increases electrophilicity at the β-carbon, facilitating Michael additions or polymerizations. Comparatively, the cyano group in Methyl 2-cyano-3-phenylacrylate is a stronger EWG, leading to higher reactivity in nucleophilic attacks, as seen in cyanoacrylate-based adhesives . Bromine in Methyl 2-bromo-3-phenylacrylate adds steric bulk and may improve UV stability but reduces electrophilicity compared to chlorine.
  • Steric and Electronic Influences:

    • The phenyl group at C2 or C3 provides steric hindrance, affecting regioselectivity in reactions. For example, Methyl 2-benzyl-3-o-tolylacrylate’s bulkier substituents may limit accessibility to the α,β-unsaturated system, altering its biological activity .

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